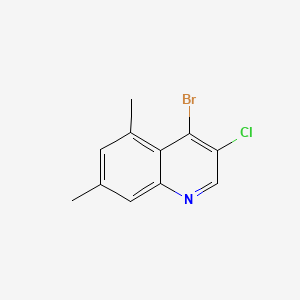
1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromophenylacetic acid” is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It’s a growth inhibitory substance . “Ethyl (4-bromophenoxy)acetate” is another related compound .
Synthesis Analysis
“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “4-Bromophenylacetic acid” can be represented by the linear formula: BrC6H4CH2CO2H . The molecular weight is 215.04 .Chemical Reactions Analysis
“4-Bromophenylacetic acid” can be used as a reactant to prepare polymandelide by reacting with triethylamine . It can also react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
“4-Bromophenylacetic acid” is a powder with a melting point of 114-117 °C (lit.) . It is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Cyclopropylcarboxylic acids and esters with bromophenol moieties, related to 1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester, have been explored for their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown significant inhibitory effects on human CA isoenzymes I and II, which are cytosolic and ubiquitous, as well as on tumor-associated enzymes hCA IX and XII. The inhibitory effects were found to be in the low nanomolar range for hCA I and II, indicating their potential for therapeutic applications in conditions where CA activity is implicated (Boztaş et al., 2015).
Acetylcholinesterase Inhibition
Further research into bromophenol derivatives with a cyclopropyl moiety has revealed their effectiveness as inhibitors not only of carbonic anhydrase enzymes but also of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The studied compounds demonstrated inhibition of AChE with Ki values ranging significantly, indicating their potential use in developing treatments for neurodegenerative conditions (Boztaş et al., 2019).
Ring-Opening Polymerization
The synthesis and polymerization of new cyclic esters, including those related to the ethyl ester , have been studied for creating hydrophilic aliphatic polyesters. These materials have applications in biodegradable plastics, drug delivery systems, and other areas of materials science. The research into the ring-opening polymerization of these cyclic esters opens up new possibilities for developing functional materials with specific properties (Trollsås et al., 2000).
Photooxidation Inhibition
Compounds structurally similar to this compound have been synthesized and evaluated for their ability to inhibit the photooxidation of petroleum phosphors. This application is relevant in the field of petroleum chemistry, where the stability of products during processing and storage is a critical concern. The studied esters showed promising results as inhibitors, suggesting their utility in enhancing the shelf life and stability of petroleum-derived products (Rasulov et al., 2011).
Tri-Liquid-Phase Catalysis
Research into the synthesis of related esters through tri-liquid-phase catalysis has provided insights into the factors affecting the formation of a third liquid phase. This work is significant for chemical synthesis, especially in optimizing reaction conditions for the production of complex organic molecules. Understanding these factors can lead to more efficient and scalable synthesis processes for compounds like this compound and its derivatives (Hsiao & Weng, 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
The cyclopropyl group is known to be influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Mode of Action
The compound is synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .
Biochemical Pathways
The compound is synthesized via a reaction involving α-bromoketone and/or aldehydes, which are key components in various biochemical pathways .
Result of Action
Compounds with a cyclopropyl group have been noted for their antibacterial, antiviral, and enzyme inhibition activities .
Biochemische Analyse
Biochemical Properties
Ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.
Metabolic Pathways
Ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins within the cytoplasm can facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
Ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate is critical for its role in modulating cellular processes and responses.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOAXSVJAYVQEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
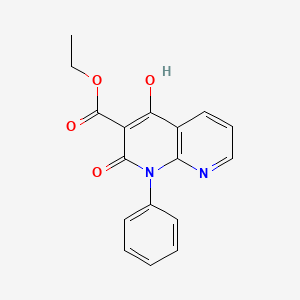
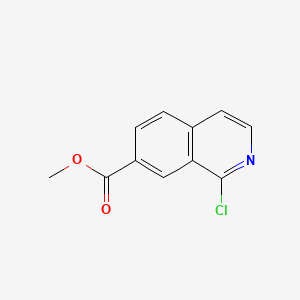
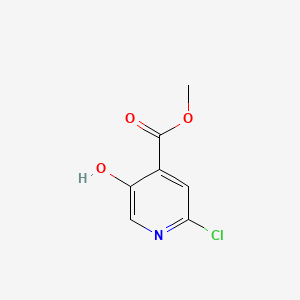
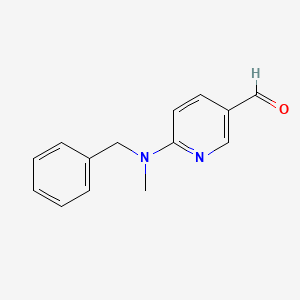
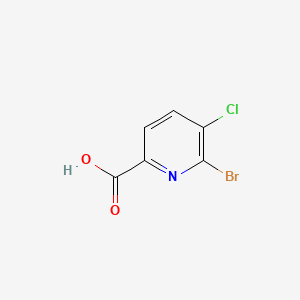

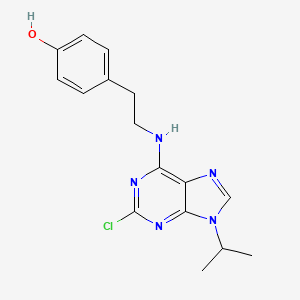
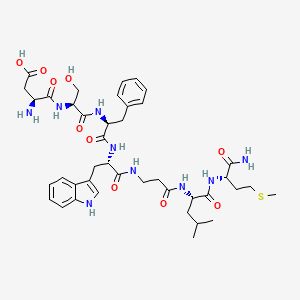
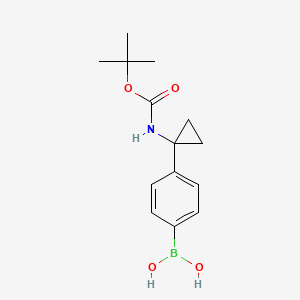
![2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B595911.png)
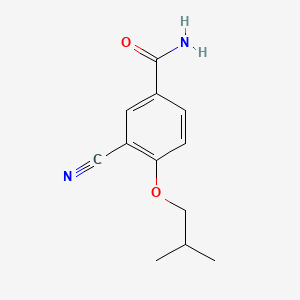
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
